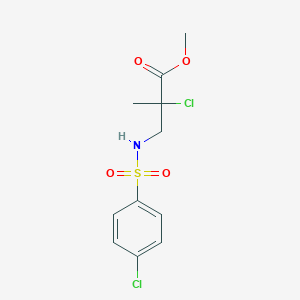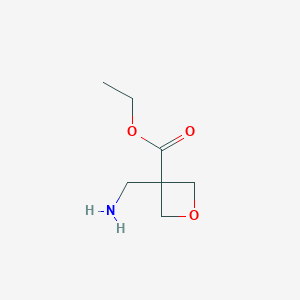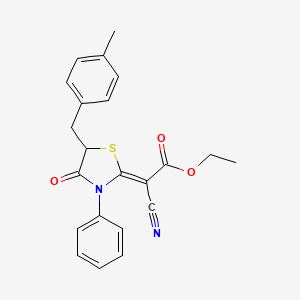![molecular formula C19H20ClN3O2 B2697859 8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 1952323-41-9](/img/structure/B2697859.png)
8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
カタログ番号 B2697859
CAS番号:
1952323-41-9
分子量: 357.84
InChIキー: LYTZUDPTBCTCSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including oxidation, cyclization, and halogenation . The specific reactions that “8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile” can undergo would depend on its specific structure.作用機序
将来の方向性
特性
IUPAC Name |
8-(3-chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-13-6-1-2-7-14(13)22-17(16)18(24)23-10-5-9-19(15(23)12-21)8-3-4-11-25-19/h1-2,6-7,15,22H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTZUDPTBCTCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2C#N)C(=O)C3=C(C4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride](/img/structure/B2697776.png)
![[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride](/img/structure/B2697777.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(2,3-dimethylphenyl)propanoate](/img/structure/B2697778.png)






![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)
![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)

